4-Phenyl-3,4-dihydroquinolin-2(1h)-one
Overview
Description
“4-Phenyl-3,4-dihydroquinolin-2(1h)-one” is a type of organic compound. It is a part of the quinoline scaffold, which is a class of compounds with a wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of “this compound” can be achieved through oxone-mediated cascade arylhydroxylation of activated alkenes . The products were controlled by adjusting the structure of the starting alkenes . Moreover, the reaction was performed under simple conditions without any external additives or catalysts .Molecular Structure Analysis
The molecular structure of “this compound” is complex and includes a polyfluorinated benzene moiety as a part of the quinoline scaffold .Chemical Reactions Analysis
The primary mechanistic studies showed that the synthesis reaction was a tandem process involving epoxidation and subsequent Friedel–Crafts alkylation . Oxone played a dual role (both the oxidant and proton source) in this process .Future Directions
The future directions for “4-Phenyl-3,4-dihydroquinolin-2(1h)-one” could involve further exploration of its synthesis process, potential applications, and safety profile. The establishment of novel methodologies for the elaboration of hydroxyl-containing compounds like “this compound” is a long-standing challenge in organic synthesis .
Properties
IUPAC Name |
4-phenyl-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-9,13H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJKVLIJTMGIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297627 | |
Record name | 4-phenyl-3,4-dihydroquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4888-33-9 | |
Record name | NSC116961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-phenyl-3,4-dihydroquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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